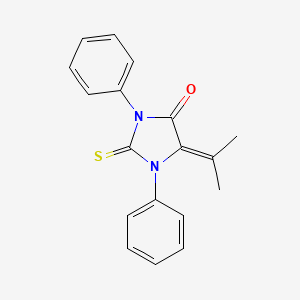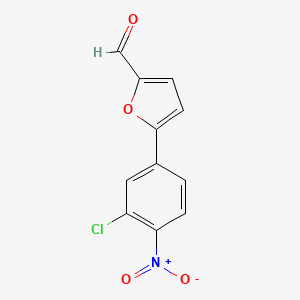
5-(3-chloro-4-nitrophenyl)-2-furaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-4-nitrophenyl)-2-furaldehyde, also known as CNPF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CNPF is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has also been studied for its potential use as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus. In agriculture, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to have insecticidal activity against the cotton bollworm. In materials science, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in anti-cancer activity involves the induction of apoptosis, which is a programmed cell death. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde induces apoptosis by activating the caspase cascade, which results in the cleavage of various cellular proteins and DNA fragmentation. In antibacterial activity, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to have low toxicity in vitro and in vivo studies. In animal studies, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde did not show any adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to determine the long-term effects of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde exposure.
実験室実験の利点と制限
The advantages of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde include its low solubility in water and the need for organic solvents for its dissolution.
将来の方向性
There are several future directions for the research on 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. One direction is to study the mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in more detail, particularly in its anti-cancer and antibacterial activities. Another direction is to explore the potential use of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in other fields such as materials science and environmental science. Additionally, the development of more efficient and environmentally friendly synthesis methods for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde could also be a future direction.
合成法
The synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde involves the reaction of 3-chloro-4-nitrophenylhydrazine with furfural in the presence of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. The purity and yield of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde can be improved by recrystallization from ethanol.
特性
IUPAC Name |
5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSKOGDBJUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

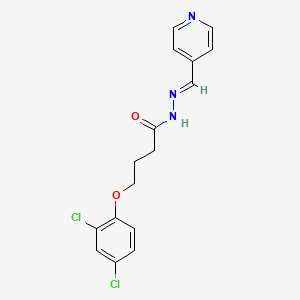
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
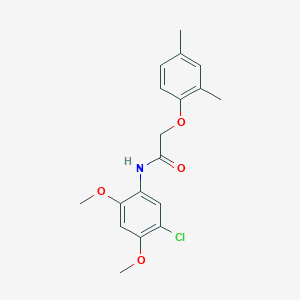

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

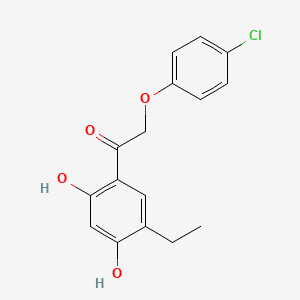
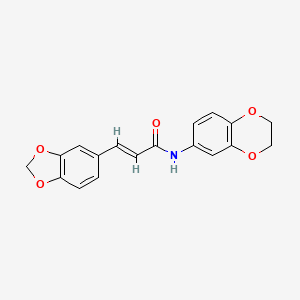
![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
